(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone
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Overview
Description
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone: is an organic compound featuring a unique heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone typically involves a multi-step reaction. Starting from a suitable pyridine derivative, the key steps usually include the formation of the isoxazole ring, followed by thiophene substitution. Typical conditions may include the use of bases like potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures.
Industrial Production Methods: On an industrial scale, the production would likely follow an optimized version of the laboratory synthesis, prioritizing yield and purity. Automation and continuous flow processes could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes: (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone undergoes various chemical reactions such as:
Oxidation: Converts the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: May lead to the opening of the isoxazole ring or modification of the thiophene ring.
Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the thiophene ring.
Common Reagents and Conditions Used in These Reactions:
Oxidation Reagents: m-Chloroperoxybenzoic acid (mCPBA), hydrogen peroxide.
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halogens, Grignard reagents.
Major Products Formed from These Reactions:
Scientific Research Applications
In Chemistry: The compound's heterocyclic structure makes it a valuable scaffold in the synthesis of novel chemical entities.
In Biology: It has shown potential as a pharmacophore in the development of new drugs, especially in targeting specific enzymes or receptors.
In Medicine: Research has indicated its potential in developing treatments for neurological disorders due to its activity at certain biological targets.
In Industry: Due to its unique chemical properties, it can be used in the synthesis of advanced materials or as an intermediate in the production of other high-value chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptor proteins. Its mechanism often involves binding to the active site of these targets, thereby modulating their activity. This interaction is mediated by its unique chemical structure, which allows it to form specific interactions with these biological macromolecules.
Comparison with Similar Compounds
Isoxazole derivatives
Thiophene derivatives
Pyridine-based heterocycles
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl(thiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-11(8-2-4-16-7-8)13-3-1-10-9(6-13)5-12-15-10/h2,4-5,7H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPFESAZQAEOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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